molecular formula C13H15N3O2 B5679129 2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5679129
M. Wt: 245.28 g/mol
InChI Key: PFEWSGYBFYNGIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multistep reactions, starting from readily available reagents. For instance, a related compound, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), was synthesized through a two-step reaction with a total yield of 75%, showcasing the intricacies involved in such syntheses (Ma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and spectroscopy. The structure of ANTP, a related compound, was determined by single X-ray diffraction, indicating an orthorhombic crystal structure with specific crystal parameters, highlighting the detailed structural analysis required for such complex molecules (Ma et al., 2018).

Chemical Reactions and Properties

Complex pyridine derivatives can undergo a variety of chemical reactions, leading to a wide range of products. The synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines, for example, involves a novel multicomponent reaction, highlighting the diverse chemical reactivity of such compounds (Fayol & Zhu, 2004).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as density and thermal stability, are crucial for their application. ANTP, for example, exhibits a surprisingly high density and low thermal stability, which are important considerations for its potential applications (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyridine derivatives are influenced by their molecular structure. The synthesis and reactivity of such compounds often involve complex reactions and intermediates, as seen in the synthesis of polysubstituted tetrahydropyridines (Fayol & Zhu, 2004).

properties

IUPAC Name

5-(2-ethylpyridin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-11-7-9(3-5-14-11)13-15-12(16-18-13)10-4-6-17-8-10/h3,5,7,10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEWSGYBFYNGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

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